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molecular formula C11H10N2O2 B189425 1-Benzyluracil CAS No. 717-00-0

1-Benzyluracil

Cat. No. B189425
M. Wt: 202.21 g/mol
InChI Key: VYBPQVFJJKEBLA-UHFFFAOYSA-N
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Patent
US07501429B2

Procedure details

This experiment was performed to verify the role of DMSO solvent in the generation of the bromine electrophile. Thus, this synthesis was done following the same procedure as for the synthesis of 1-benzyl-5-bromouracil, with the sole exception that DMSO was replaced by dimethylformamide (DMF), as solvent. Extraction was done by water-EtOAc and crystallization was done from EtOAc-Hexanes. After filtration, washing with hexanes and drying under high vacuum, 1.4 g of pure 1-benzyluracil, was isolated, as clean white crystals with properties shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrBr.[CH2:3]([N:10]1[CH:17]=[C:16](Br)[C:14](=[O:15])[NH:13][C:11]1=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CS(C)=O.CN(C)C=O>[CH2:3]([N:10]1[CH:17]=[CH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=O)NC(=O)C(=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
was done by water-EtOAc and crystallization
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying under high vacuum, 1.4 g of pure 1-benzyluracil
CUSTOM
Type
CUSTOM
Details
was isolated, as clean white crystals with properties

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(=O)NC(=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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